molecular formula C17H20N2O5 B3016696 1-{[1-(3,5-Dimethoxybenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione CAS No. 2097924-12-2

1-{[1-(3,5-Dimethoxybenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione

Cat. No. B3016696
CAS RN: 2097924-12-2
M. Wt: 332.356
InChI Key: VRFRHTOSVMMSBK-UHFFFAOYSA-N
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Description

The compound “1-{[1-(3,5-Dimethoxybenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione” is a chemical compound with the molecular formula C17H20N2O5. It is related to the class of compounds known as pyrrolidine-2,5-diones, which are often used in medicinal chemistry .

Scientific Research Applications

Metal-Organic Frameworks (MOFs) for CO2 Capture

TIBM serves as an organic linker in the synthesis of novel MOFs. These crystalline materials exhibit controlled porosity and structural versatility. Researchers have successfully created three TIBM-based MOFs: TIBM-Cu, TIBM-Cr, and TIBM-Al. Notably, TIBM-Cu demonstrates excellent CO2 adsorption capacity (3.60 mmol/g) at 1 bar and 298 K, attributed to its open Cu sites. Additionally, its high porosity (0.3–1.5 nm) results in a significant CO2/N2 selectivity (53) compared to TIBM-Al (35) and TIBM-Cr (10) .

Anticancer Evaluation

Exploring TIBM derivatives, researchers have identified promising compounds. For instance, 3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20 exhibit potent anticancer activity against CCRF-CEM and MIA PaCa-2 cells, with IC50 values ranging from 328 to 644 nM .

Antitubercular Activity

(E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives, derived from pyridine and indole, were prepared and evaluated for in vitro antitubercular activity. These compounds show potential against Mycobacterium tuberculosis (H37Ra MTB) and Mycobacterium bovis (BCG) .

properties

IUPAC Name

1-[[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]methyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5/c1-23-13-5-12(6-14(7-13)24-2)17(22)18-8-11(9-18)10-19-15(20)3-4-16(19)21/h5-7,11H,3-4,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRFRHTOSVMMSBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)N2CC(C2)CN3C(=O)CCC3=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[1-(3,5-Dimethoxybenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione

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